The compound 2-(2,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule with potential applications in medicinal chemistry. Its structure suggests it may interact with biological systems, possibly influencing various biochemical pathways. This compound is categorized under heterocyclic compounds due to the presence of nitrogen and sulfur in its benzothiadiazine framework.
The compound's detailed chemical structure can be identified using its InChIKey: IUMQXQJZIHWLIN-HSZRJFAPSA-N and SMILES representation: CC(C)(C)N=C(NC#N)NC1=CC=NC=C1. It has been referenced in various chemical databases and patent literature, indicating its relevance in research and development contexts .
This compound falls under the classification of benzothiadiazines, which are known for their diverse biological activities. The specific functional groups present suggest potential applications in pharmacology, particularly in drug development targeting specific receptors or enzymes.
The synthesis of 2-(2,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can involve several steps typical for constructing heterocyclic compounds.
The molecular structure features a benzothiadiazine core with additional substituents that enhance its pharmacological properties. The oxan group contributes to the compound's solubility and bioavailability.
The compound is likely to participate in various chemical reactions typical for benzothiadiazines:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to determine reaction progress and yield.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors.
Initial studies could focus on:
This compound has potential applications in:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3